1-N-Boc-4-iodo-azepane synthesis from commercially available starting materials
1-N-Boc-4-iodo-azepane synthesis from commercially available starting materials
An In-Depth Technical Guide to the Synthesis of 1-N-Boc-4-iodo-azepane from Commercially Available Starting Materials
Introduction
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable building block in modern drug discovery.[1][2] Specifically, functionalized azepanes are integral to molecules with applications ranging from anticancer to antiviral and antidiabetic agents.[1] 1-N-Boc-4-iodo-azepane is a key synthetic intermediate, providing a versatile handle for introducing the azepane core into more complex molecules through nucleophilic substitution or cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a variety of reaction conditions, while the iodo-substituent serves as an excellent leaving group.
This guide provides a comprehensive, field-proven methodology for the synthesis of 1-N-Boc-4-iodo-azepane, starting from the commercially available N-Boc-hexahydro-1H-azepin-4-one. We will detail a robust two-step synthetic pathway, explaining the causality behind experimental choices and providing detailed, self-validating protocols suitable for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The most direct and efficient pathway to synthesize 1-N-Boc-4-iodo-azepane begins with the readily available starting material, tert-butyl 4-oxoazepane-1-carboxylate (commonly known as 1-Boc-4-azepanone).[3] The strategy involves two fundamental transformations:
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Reduction of the Ketone: The carbonyl group at the 4-position of the azepane ring is reduced to a secondary alcohol, yielding tert-butyl 4-hydroxyazepane-1-carboxylate .
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Conversion of Alcohol to Iodide: The resulting hydroxyl group is subsequently converted into an iodide, affording the target compound, 1-N-Boc-4-iodo-azepane .
This approach is favored for its high efficiency, use of standard laboratory reagents, and straightforward purification procedures.
Caption: High-level two-step synthetic workflow.
Part 1: Reduction of 1-Boc-4-azepanone
The initial step involves the selective reduction of the ketone functionality. A mild hydride reducing agent is ideal for this transformation to avoid any potential side reactions with the Boc-protecting group. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity for ketones and aldehydes, operational simplicity, and cost-effectiveness.
Experimental Protocol: Synthesis of tert-Butyl 4-hydroxyazepane-1-carboxylate
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-azepanone (1.0 eq). Dissolve the starting material in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2 M.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
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Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up:
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Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
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Extract the aqueous residue with an organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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-
Purification: The crude tert-butyl 4-hydroxyazepane-1-carboxylate is often of sufficient purity for the next step. If necessary, purification can be achieved via flash column chromatography on silica gel.
Data Summary: Reduction Reaction
| Parameter | Value |
| Starting Material | 1-Boc-4-azepanone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Stoichiometry | 1.5 equivalents |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Part 2: Iodination of tert-Butyl 4-hydroxyazepane-1-carboxylate
The conversion of a secondary alcohol to an alkyl iodide is a critical transformation that can be accomplished through several reliable methods. The Appel reaction is a highly effective and widely used one-pot procedure for this purpose.
Methodology: The Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a halogen source.[4][5] For iodination, elemental iodine (I₂) is used. The reaction proceeds via an alkoxyphosphonium salt intermediate. The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[5] The substitution occurs via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the carbon were a chiral center.[6][7] Imidazole is added as a mild base to trap the HI generated in situ, preventing potential side reactions.
Caption: Simplified mechanism of the Appel reaction.
Experimental Protocol: Synthesis of 1-N-Boc-4-iodo-azepane
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Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
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Reagent Addition: Add a solution of iodine (I₂, 1.5 eq) in the same anhydrous solvent dropwise over 30 minutes. A color change from dark brown to a persistent light yellow is typically observed.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
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Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess iodine.
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Separate the layers and extract the aqueous phase with DCM (2x).
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Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will contain triphenylphosphine oxide, which must be removed. Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford 1-N-Boc-4-iodo-azepane as a stable solid or oil.
Data Summary: Appel Reaction
| Parameter | Value |
| Starting Material | tert-Butyl 4-hydroxyazepane-1-carboxylate |
| Reagents | PPh₃, I₂, Imidazole |
| Stoichiometry | 1.5 eq (PPh₃), 1.5 eq (I₂), 2.0 eq (Imidazole) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Alternative Strategy: Two-Step Conversion via Sulfonate Ester
An alternative, equally robust method involves a two-step sequence: conversion of the alcohol to a sulfonate ester (a superior leaving group), followed by a Finkelstein reaction.
Step 2a: Synthesis of a Mesylate or Tosylate Intermediate
The hydroxyl group is first converted to a mesylate (-OMs) or tosylate (-OTs) by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine.
Step 2b: The Finkelstein Reaction
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- 2. researchgate.net [researchgate.net]
- 3. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
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